molecular formula C28H30N2O2 B195073 Darifenacin CAS No. 133099-04-4

Darifenacin

Cat. No. B195073
CAS RN: 133099-04-4
M. Wt: 426.5 g/mol
InChI Key: HXGBXQDTNZMWGS-RUZDIDTESA-N
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Description

Darifenacin is a synthetic antimuscarinic drug developed by Pfizer and approved by the FDA in 2004 for the treatment of overactive bladder. It is a potent and selective M3 muscarinic receptor antagonist and is currently marketed as an extended-release formulation under the trade name Enablex. Darifenacin has been found to be safe and effective in the treatment of overactive bladder, with fewer side effects than other antimuscarinic drugs.

properties

IUPAC Name

2-[(3S)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N2O2/c29-27(31)28(23-7-3-1-4-8-23,24-9-5-2-6-10-24)25-14-17-30(20-25)16-13-21-11-12-26-22(19-21)15-18-32-26/h1-12,19,25H,13-18,20H2,(H2,29,31)/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXGBXQDTNZMWGS-RUZDIDTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2048290
Record name Darifenacin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Darifenacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014639
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

2.98e-04 g/L
Record name Darifenacin
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Darifenacin selectively antagonizes the muscarinic M3 receptor. M3 receptors are involved in contraction of human bladder and gastrointestinal smooth muscle, saliva production, and iris sphincter function.
Record name Darifenacin
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Product Name

Darifenacin

CAS RN

133099-04-4
Record name Darifenacin
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Record name Darifenacin [USAN:INN:BAN]
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Record name Darifenacin
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Record name Darifenacin
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Record name 3-Pyrrolidineacetamide, 1-[2-(2,3-dihydro-5-benzofuranyl)ethyl]-α,α-diphenyl-, (3S)
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Record name DARIFENACIN
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Record name Darifenacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014639
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

A mixture containing 3-(R,S)-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine (0.33 g-see Preparation 8), 5-(2-bromoethyl)-2,3-dihydrobenzofuran (0.25 g-see Preparation 13), anhydrous potassium carbonate (0.3 g) and acetonitrile (10 ml) was heated under reflux for 2 hours. The mixture was partitioned between dichloromethane (50 ml) and 10% aqueous potassium carbonate (10 ml), the layers were separated, and the aqueous layer extracted with dichloromethane (3×20 ml). The combined dichloromethane extracts were dried (MgSO4) and concentrated in vacuo to leave a gum which was purified by column chromatography on silica eluting with dichloromethane containing methanol (0% up to 8%). The product-containing fractions were combined and concentrated in vacuo to leave an oil which was crystallised from diisopropyl ether to give the title compound as a colourless powder, yield 0.17 g, m.p. 131°-132° C.
Quantity
0.33 g
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of darifenacin?

A1: Darifenacin acts as a competitive antagonist of muscarinic acetylcholine receptors, primarily the M3 subtype. [, , , , ] It binds to these receptors, preventing the binding of acetylcholine and subsequent activation of downstream signaling pathways. This inhibition of M3 receptor activation leads to relaxation of smooth muscle in the bladder, reducing bladder contractions and OAB symptoms.

Q2: What is the significance of darifenacin's selectivity for the M3 receptor subtype?

A2: Darifenacin exhibits a higher affinity for M3 receptors compared to other muscarinic receptor subtypes, such as M1 and M2. [, , ] This selectivity is desirable as it aims to minimize unwanted effects associated with blocking other muscarinic receptor subtypes, potentially leading to a more favorable side effect profile compared to non-selective antimuscarinic agents.

Q3: What downstream signaling pathways are affected by darifenacin's antagonism of M3 receptors?

A3: Research suggests that darifenacin's blockade of M3 receptors interferes with acetylcholine-induced activation of several signaling pathways, including p38 MAPK, ERK1/2, and Akt. [] Additionally, darifenacin has been shown to reduce MMP-1 expression, a protein involved in tumor cell invasion. []

Q4: Does darifenacin impact other muscarinic receptor subtypes besides M3?

A4: While darifenacin demonstrates selectivity for M3 receptors, research suggests it can also affect M4 receptor activity, particularly in guinea pig gallbladder. [] This finding highlights the complexity of receptor subtype interactions and suggests that darifenacin's pharmacological effects may extend beyond its primary target.

Q5: What is the molecular formula and weight of darifenacin hydrobromide?

A5: The empirical formula for darifenacin hydrobromide is C28H30N2O2 • HBr, and its molecular weight is 507.46 g/mol. [, ]

Q6: Is there any spectroscopic data available for darifenacin?

A6: While the provided abstracts don't include specific spectroscopic data, researchers typically employ techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm the structure and purity of darifenacin during synthesis and analysis. [, , ]

Q7: What is the bioavailability of darifenacin?

A7: Darifenacin exhibits relatively low oral bioavailability, ranging from 15% to 19%. [, , , ] This low bioavailability is attributed to factors such as extensive first-pass metabolism in the liver and low solubility. [, , ]

Q8: How is darifenacin metabolized?

A8: Darifenacin is primarily metabolized in the liver, mainly via three pathways: monohydroxylation, oxidative dihydrobenzfuran ring opening, and N-dealkylation. [] No significant species differences in darifenacin metabolism have been observed. []

Q9: What is the elimination half-life of darifenacin?

A9: The elimination half-life of darifenacin varies depending on the formulation and individual factors. Studies report half-lives ranging from 3–4 hours for immediate-release formulations to 6.7–18.5 hours for extended-release formulations. [, ]

Q10: Are there any factors known to affect the pharmacokinetics of darifenacin?

A10: Yes, several factors can influence darifenacin pharmacokinetics. These include CYP2D6 genotype, formulation type (immediate-release vs. extended-release), co-administration with CYP3A4 inhibitors (e.g., ketoconazole, erythromycin), race, gender, and circadian rhythm. []

Q11: Does darifenacin cross the blood-brain barrier?

A11: Studies indicate that darifenacin demonstrates poor penetration of the blood-brain barrier, likely due to its efflux by P-glycoprotein (P-gp). [] This characteristic is considered advantageous as it may minimize central nervous system-related side effects.

Q12: What in vitro models have been used to study the effects of darifenacin?

A12: Researchers have employed various in vitro models to investigate darifenacin's effects. These include:

  • Cell lines: Human colon adenocarcinoma cell lines (HT-29 and SW480) have been used to study darifenacin's impact on tumor cell survival, proliferation, signaling pathways, and invasion. []
  • Isolated tissues: Human bladder smooth muscle strips obtained from patients undergoing cystectomy have been used to assess the antagonist potency of darifenacin on carbachol-induced contractions. []
  • Recombinant cell lines: Chinese hamster ovary (CHO) cells expressing human muscarinic receptor subtypes (M1-M5) have been used to determine binding affinities and functional selectivity of darifenacin. [, ]

Q13: What in vivo models have been used to assess the efficacy of darifenacin?

A13: Several in vivo models have been employed to evaluate darifenacin's efficacy and safety, including:

  • Rodent models:
    • Overactive bladder: Studies in conscious rats have investigated the effects of darifenacin on bladder capacity, rhythmic bladder contractions, and salivary secretion. []
    • Tumor growth: Orthotopic and metastatic tumor xenograft models in BALB/cnu/nu mice have been used to assess darifenacin's impact on colorectal adenocarcinoma growth. []
  • Human clinical trials: Numerous clinical trials have been conducted to assess the efficacy and safety of darifenacin in patients with OAB. These trials have evaluated various parameters, including changes in incontinence episodes, micturition frequency, urgency severity, and quality of life. [, , , , , , , , , , ]

Q14: What drug delivery strategies have been explored to improve the bioavailability of darifenacin?

A14: Researchers have investigated alternative drug delivery systems to enhance darifenacin bioavailability and potentially reduce dosing frequency. These include:

  • Buccal drug delivery: Formulation of darifenacin with hydroxypropyl-β-cyclodextrin into buccal patches has been investigated to bypass first-pass metabolism and increase drug absorption. []
  • Self-emulsifying drug delivery systems (SEDDS): Utilizing a SEDDS approach with suitable excipients aims to improve darifenacin solubility and dissolution rate, potentially enhancing its oral absorption. []
  • Nanostructured lipid carriers (NLCs): Formulating darifenacin within NLCs has shown promise in enhancing drug solubility, achieving controlled release, and potentially improving its oral bioavailability. [, ]

Q15: What analytical methods are commonly used to quantify darifenacin in biological samples?

A17: Liquid chromatography coupled with mass spectrometry (LC-MS) is a widely used technique for quantifying darifenacin in biological samples like plasma. This method offers high sensitivity and selectivity, enabling accurate measurement of drug concentrations for pharmacokinetic studies. [, ]

Q16: Are there any analytical methods available for analyzing darifenacin and its related substances?

A18: Yes, researchers have developed and validated several analytical methods for quantifying darifenacin and its potential impurities or degradation products. These methods often involve high-performance liquid chromatography (HPLC) coupled with various detection methods, such as ultraviolet (UV) detection. [, ]

Q17: Are there any ongoing investigations into the potential applications of darifenacin beyond OAB?

A17: Yes, some research explores darifenacin's potential in other areas:

  • Cancer therapy: Research suggests that blocking M3R signaling with darifenacin may be beneficial in treating colorectal cancer. Preclinical studies have shown promising results in inhibiting tumor growth and metastasis. []
  • Chemoresistance reversal: Emerging research suggests that darifenacin may resensitize chemoresistant non-small cell lung cancer cells to chemotherapy-induced apoptosis, potentially offering a novel therapeutic strategy. []

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